![molecular formula C16H13BrN2O2S2 B2925374 N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941901-52-6](/img/structure/B2925374.png)
N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Description
N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, also known as BBTA, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antitumor Activity
Research has focused on the synthesis of derivatives bearing the benzothiazole structure due to their potential antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives to evaluate their antitumor activities. The study involved screening against approximately 60 human tumor cell lines derived from nine neoplastic diseases. The research indicated that compounds within this family, including structures related to N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, could be of considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Photodynamic Therapy Applications
The structure of this compound shares similarity with compounds used in photodynamic therapy (PDT). Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives showing high singlet oxygen quantum yield, which are crucial for Type II photodynamic therapy mechanisms. These derivatives demonstrate the potential for treating cancer in PDT, highlighting the significance of similar compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Compounds related to this compound have been studied for their antimicrobial properties. Fuloria, Fuloria, and Gupta (2014) synthesized Schiff bases and thiazolidinone derivatives, which showed significant antibacterial and antifungal activities. These findings suggest the broader potential of such compounds in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Antioxidant Activity
The potential antioxidant activities of bromophenol derivatives, which are structurally related to this compound, have been explored. Li, Li, Gloer, and Wang (2012) isolated nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent scavenging activity against DPPH radicals. These results indicate the potential application of similar compounds as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).
properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S2/c1-21-10-5-7-11(8-6-10)22-9-14(20)18-16-19-15-12(17)3-2-4-13(15)23-16/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMTZOAHKOWJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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